molecular formula C14H15BrO B8568713 2-(4-Bromobutoxy)naphthalene CAS No. 87723-22-6

2-(4-Bromobutoxy)naphthalene

Cat. No. B8568713
Key on ui cas rn: 87723-22-6
M. Wt: 279.17 g/mol
InChI Key: REMQCPAKPUSPHJ-UHFFFAOYSA-N
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Patent
US04997986

Procedure details

A mixture of 2-[(4-bromobutyl)oxy]naphthalene (5.5 g), sodium acetate (13.1 g), trioctylpropylammonium chloride (1.21 g) and water (19 ml) was stirred at ca 100° for 2 h. 2N sodium hydroxide solution (32 ml) and ethanol (32 ml) were added to the cooled mixture which was stirred for a further 10 min at room temperature. The ethanol was evaporated in vacuo and the residue diluted with brine (150 ml) and extracted with ether (2×100 ml), which was dried and evaporated in vacuo to give a white solid. The solid was dissolved in ether and purified by FCC eluting with hexane-ether (2:1→1:2) to give the title compound as a white solid (1.36 g), m.p. 66.5°-67.5°.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1.C([O-])(=[O:19])C.[Na+].[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)CCC)CCCCCCC.[OH-].[Na+]>CCOCC.C(O)C.O>[CH:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][C:7]=1[O:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:19] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrCCCCOC1=CC2=CC=CC=C2C=C1
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.21 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)[N+](CCC)(CCCCCCCC)CCCCCCCC
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred at ca 100° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for a further 10 min at room temperature
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with brine (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml), which
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with hexane-ether (2:1→1:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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